

Thermodynamic Properties of Substituted Phenols: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *2-Methyl-4-(propylamino)phenol*
CAS No.: 1378814-72-2
Cat. No.: B2369537

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Senior Application Scientist Note: A comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined thermodynamic data for the specific compound **2-Methyl-4-(propylamino)phenol**. This guide, therefore, utilizes the structurally related compound 2-Methyl-4-propylphenol (CAS: 18441-56-0) as a surrogate to illustrate the principles, methodologies, and critical importance of thermodynamic characterization in the field of drug development. The techniques and interpretations presented herein are directly applicable to the analysis of **2-Methyl-4-(propylamino)phenol**, once samples become available for study.

Introduction: The Thermodynamic Imperative in Drug Development

The journey of a candidate molecule from discovery to a viable therapeutic is paved with rigorous physicochemical characterization. Among the most critical parameters are the thermodynamic properties, which govern a compound's stability, solubility, and phase behavior. For a molecule like **2-Methyl-4-(propylamino)phenol**, understanding its thermodynamic profile

is not merely an academic exercise; it is a foundational pillar of process development, formulation design, and regulatory compliance.

This technical guide provides an in-depth exploration of the core thermodynamic properties relevant to pharmaceutical development, using 2-Methyl-4-propylphenol as a working example. We will delve into the significance of these properties, present established methodologies for their determination, and explain the causal links between experimental choices and the quality of the data obtained.

Fundamental Thermodynamic Parameters

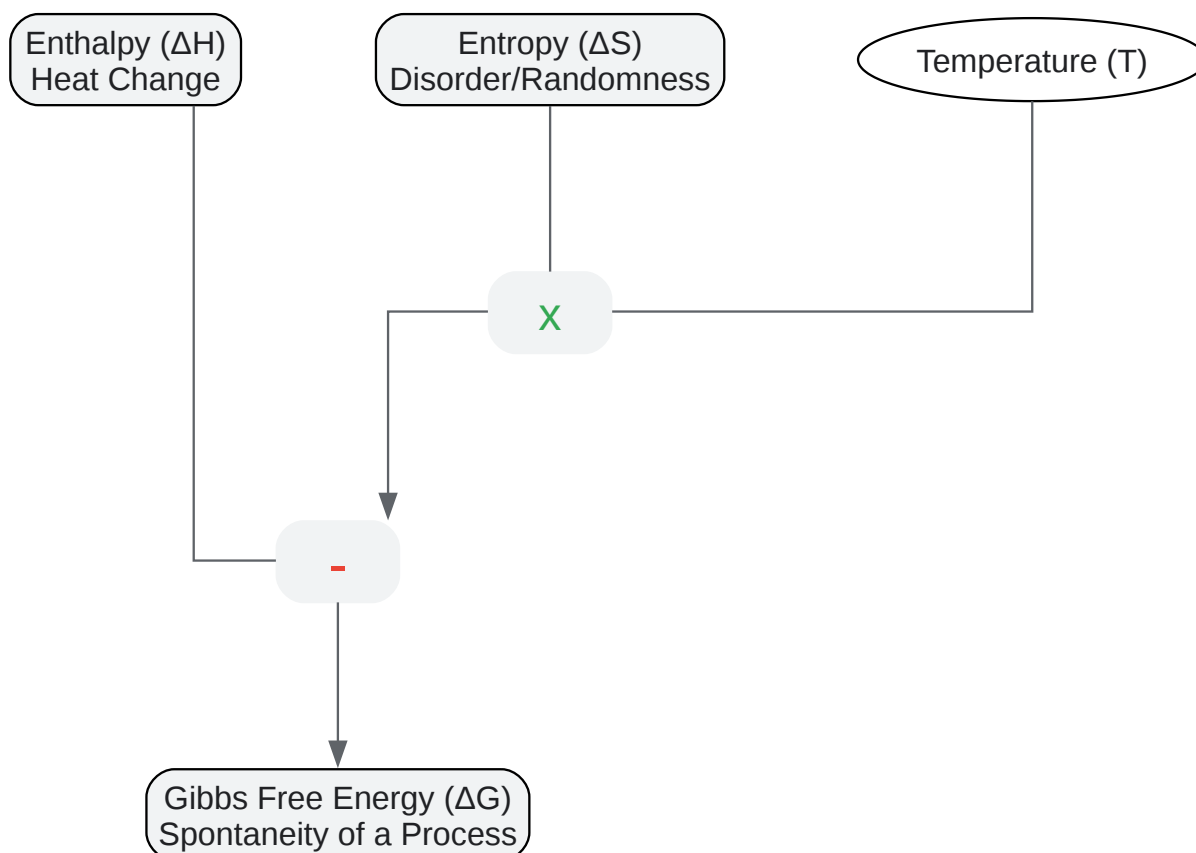
The stability and spontaneity of processes involving a chemical compound are governed by fundamental thermodynamic quantities. For 2-Methyl-4-propylphenol, several of these properties have been estimated using computational methods, providing a valuable baseline for future experimental verification.

Property	Symbol	Value	Unit	Source
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-18.52	kJ/mol	Joback Method[1]
Enthalpy of Formation (gas)	$\Delta_f H^\circ_{\text{gas}}$	-201.98	kJ/mol	Joback Method[1]
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	21.09	kJ/mol	Joback Method[1]
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	53.81	kJ/mol	Joback Method[1]
Normal Melting Point	T_{fus}	316.65 ± 2.00	K	NIST[1]
Normal Boiling Point	T_{boil}	513.15 - 515.75	K	NIST[1][2]

Expert Insights:

- Gibbs Free Energy of Formation ($\Delta_f G^\circ$): This value is the ultimate arbiter of a compound's thermodynamic stability under standard conditions. A negative $\Delta_f G^\circ$ indicates that the formation of the compound from its constituent elements is a spontaneous process.
- Enthalpy of Formation ($\Delta_f H^\circ$): This parameter quantifies the heat released or absorbed during a compound's formation from its elements. For drug molecules, it is a critical input for reaction calorimetry and safety assessments of the manufacturing process.
- Enthalpy of Fusion ($\Delta_{fus} H^\circ$): The enthalpy of fusion is the energy required to transition the compound from a solid to a liquid state. It is a key factor in determining solubility and dissolution rates, which directly impact a drug's bioavailability.

The interplay between enthalpy (ΔH) and entropy (ΔS) determines the spontaneity of a process, as described by the Gibbs free energy equation ($\Delta G = \Delta H - T\Delta S$).



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Caption: The relationship between Gibbs Free Energy, Enthalpy, and Entropy.

Thermal Analysis: Unveiling Phase Behavior and Stability

Thermal analysis techniques are indispensable for characterizing the properties of pharmaceutical compounds as a function of temperature. The two cornerstone techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

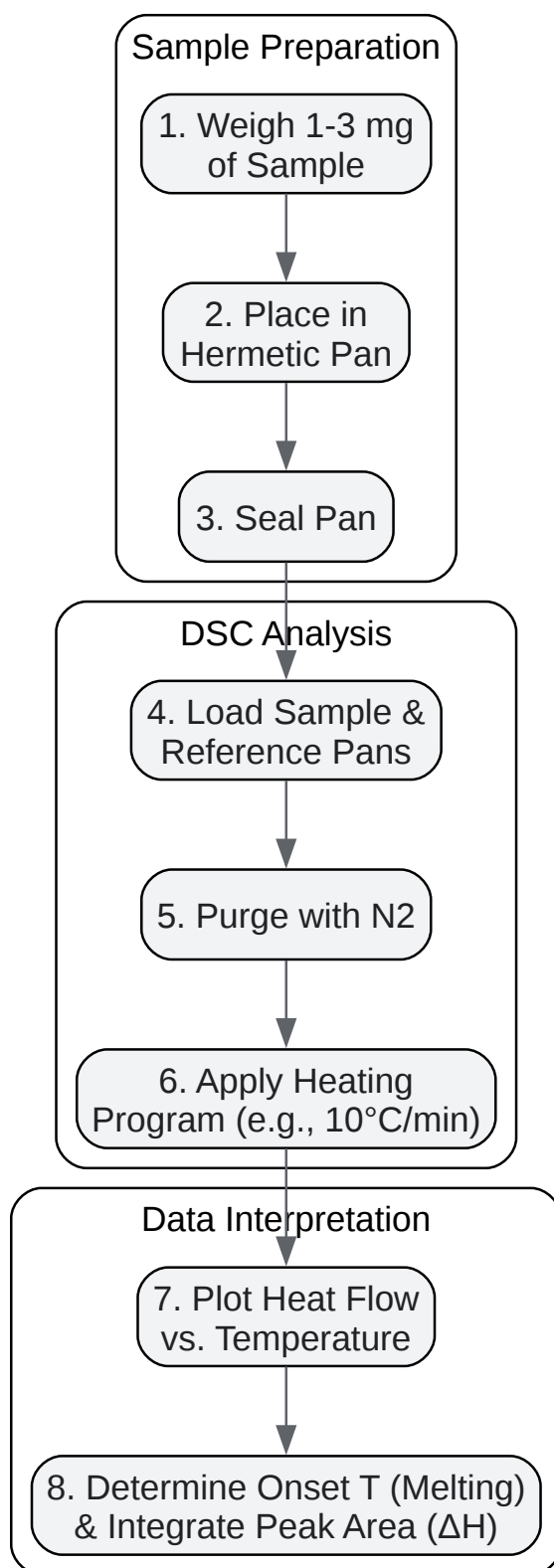
Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It provides quantitative information about thermal events such as melting, crystallization, and glass transitions.

This protocol outlines the determination of the melting point and heat of fusion for a crystalline organic compound like 2-Methyl-4-propylphenol.

- Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium). This step is critical for data accuracy.
- Sample Preparation:
 - Accurately weigh 1-3 mg of the sample into a clean aluminum DSC pan.[4] Using a small, homogeneous sample ensures uniform heating.[5]
 - Hermetically seal the pan to prevent any loss of volatile material during heating. For organic samples, glass ampoule containers can also be used to prevent interaction with the pan material.[6]
- Experimental Conditions:
 - Place the sealed sample pan and an empty reference pan into the DSC cell.

- Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]
- Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).
- Apply a heating program, typically a linear ramp of 5-10 °C/min, to a temperature well above the melting point. The heating rate can influence the appearance of the thermal event, so consistency is key.[7]
- Data Analysis:
 - Plot the heat flow (W/g) versus temperature (°C).
 - The melting event will appear as an endothermic peak.
 - The onset temperature of the peak is taken as the melting point (T_{fus}).[7]
 - The area under the peak is integrated to determine the heat of fusion ($\Delta_{fus}H$).



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Caption: A typical experimental workflow for Differential Scanning Calorimetry.

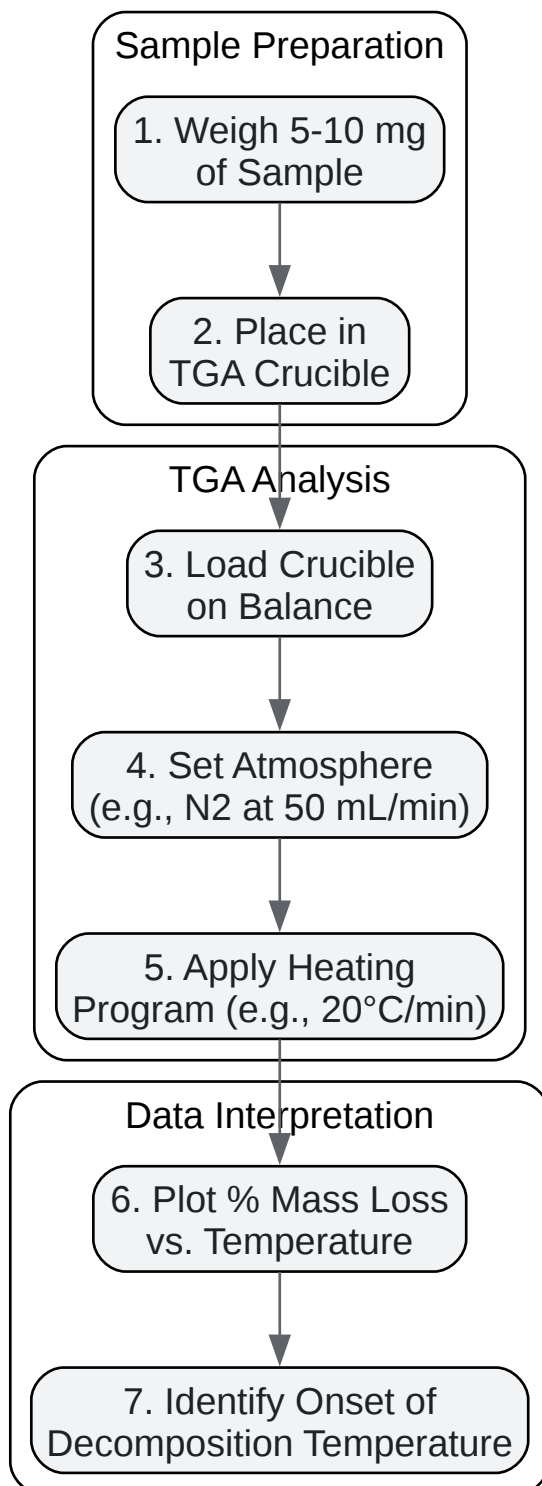
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is invaluable for determining thermal stability, decomposition temperatures, and the composition of materials.[9]

This protocol describes how to assess the thermal stability of a compound like 2-Methyl-4-propylphenol.

- Instrument Setup:
 - Ensure the microbalance is tared and calibrated.
 - Select an appropriate crucible, typically alumina or platinum, that is inert to the sample.[5]
- Sample Preparation:
 - Place a small, representative sample (5-10 mg) into the crucible.[9]
- Experimental Conditions:
 - Place the crucible onto the TGA balance mechanism.
 - Select the atmosphere. For decomposition analysis, an inert nitrogen atmosphere is typically used first to understand the thermal degradation profile without oxidation. A subsequent run in air can reveal oxidative stability.[9] A flow rate of 50-100 mL/min is common.[10]
 - Initiate a heating program from ambient temperature to a high temperature (e.g., 600-800°C) at a constant rate, such as 10 or 20°C/min.[8]
- Data Analysis:
 - Plot the percentage of initial mass versus temperature.
 - The resulting curve shows the temperature ranges where mass loss occurs. The onset temperature of a significant mass loss step is often taken as the decomposition temperature.

- The derivative of the TGA curve (DTG) can also be plotted to more clearly show the temperatures at which the rate of mass loss is maximal.[10]



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Caption: A standard experimental workflow for Thermogravimetric Analysis.

Conclusion

The thermodynamic properties of an active pharmaceutical ingredient are not optional data points; they are essential for ensuring the development of a safe, stable, and effective drug product. While experimental data for **2-Methyl-4-(propylamino)phenol** remains to be published, the principles and methodologies outlined in this guide provide a robust framework for its future characterization. Through the careful application of techniques like DSC and TGA, researchers and drug development professionals can gain the critical insights needed to advance promising molecules from the laboratory to the clinic.

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